An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloropyridin-3-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of the two chlorine atoms on the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of (2,6-Dichloropyridin-3-yl)methanol, with a focus on its applications in drug discovery and development.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen substituents onto the pyridine ring significantly modulates its chemical reactivity and provides handles for further functionalization through various cross-coupling and nucleophilic substitution reactions. (2,6-Dichloropyridin-3-yl)methanol, with its strategic placement of two chlorine atoms and a reactive hydroxymethyl group, presents a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack, while the primary alcohol offers a site for a wide range of chemical transformations. This guide aims to provide a detailed technical resource for researchers and scientists working with this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2,6-Dichloropyridin-3-yl)methanol is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 55304-90-0 | [Santa Cruz Biotechnology, n.d.[1]] |
| Molecular Formula | C₆H₅Cl₂NO | [Santa Cruz Biotechnology, n.d.[1]] |
| Molecular Weight | 178.02 g/mol | [Santa Cruz Biotechnology, n.d.[1]] |
| Melting Point | 73-74 °C | [Biosynce, n.d.[2]] |
| Boiling Point | 311.6 ± 37.0 °C at 760 mmHg | [Biosynce, n.d.[2]] |
| Density | 1.5 ± 0.1 g/cm³ | [Biosynce, n.d.[2]] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from chemical structure and general solubility principles |
Synthesis
The most common and efficient method for the synthesis of (2,6-Dichloropyridin-3-yl)methanol involves the reduction of the corresponding carboxylic acid, 2,6-dichloronicotinic acid.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of (2,6-Dichloropyridin-3-yl)methanol.
Experimental Protocol: Reduction of 2,6-Dichloronicotinic Acid
This protocol describes the reduction of 2,6-dichloronicotinic acid using a borane-tetrahydrofuran complex to yield (2,6-Dichloropyridin-3-yl)methanol[3].
Materials:
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2,6-Dichloronicotinic acid
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Anhydrous tetrahydrofuran (THF)
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Borane-tetrahydrofuran complex (1.0 M solution in THF)
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Water
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Potassium carbonate
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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Dissolve 2,6-dichloronicotinic acid (1.00 g, 5.21 mmol) in anhydrous tetrahydrofuran (5 mL) in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Slowly add the borane-tetrahydrofuran complex (7.82 mL, 7.82 mmol, 1.0 M solution in THF) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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After the reaction is complete (monitored by TLC), cautiously add water (1 mL) to quench the excess borane, followed by the addition of potassium carbonate.
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Continue stirring for an additional 2 hours.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of 10:90 to 20:80 ethyl acetate/hexane as the eluent.
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Combine the fractions containing the desired product and evaporate the solvent to afford (2,6-Dichloropyridin-3-yl)methanol as a solid.
Yield: 876 mg (94%)[3].
Spectral Analysis
The structural confirmation of (2,6-Dichloropyridin-3-yl)methanol is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.96 | d | 1H | H-4 |
| 7.45 | d | 1H | H-5 |
| 4.64 | s | 2H | -CH₂OH |
Solvent: Methanol-d₄, Frequency: 400 MHz, J = 8.0 Hz[3].
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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O-H stretch: A broad and strong absorption in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
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C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
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C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.
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C=C and C=N stretching (aromatic ring): A series of bands in the 1600-1400 cm⁻¹ region.
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C-O stretch: A strong absorption in the 1260-1000 cm⁻¹ region.
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C-Cl stretch: Absorptions in the 850-550 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of (2,6-Dichloropyridin-3-yl)methanol would be expected to show a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. Common fragmentation patterns would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.
Reactivity and Applications in Drug Discovery
The chemical reactivity of (2,6-Dichloropyridin-3-yl)methanol is dictated by the interplay of the dichloropyridine ring and the hydroxymethyl group.
Reactivity of the Dichloropyridine Ring
The two electron-withdrawing chlorine atoms significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone of its utility in building complex molecular scaffolds.
Caption: General reactivity of the dichloropyridine ring via nucleophilic aromatic substitution.
Reactivity of the Hydroxymethyl Group
The primary alcohol functionality of (2,6-Dichloropyridin-3-yl)methanol can undergo a wide range of standard transformations, including:
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Oxidation: to the corresponding aldehyde or carboxylic acid.
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Esterification: reaction with carboxylic acids or their derivatives.
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Etherification: formation of ethers.
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Conversion to halides: for subsequent nucleophilic displacement.
This dual reactivity makes (2,6-Dichloropyridin-3-yl)methanol a highly versatile building block for creating diverse chemical libraries for drug screening.
Applications in Kinase Inhibitor Synthesis
The 2,6-disubstituted pyridine motif is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein kinase. While specific examples detailing the direct use of (2,6-Dichloropyridin-3-yl)methanol in the synthesis of named kinase inhibitors are not prevalent in the readily available literature, its structural features make it an ideal starting material for such endeavors. For instance, the sequential SNAr reactions on the dichloropyridine core, coupled with modifications of the hydroxymethyl group, provide a facile route to a variety of 2,3,6-trisubstituted pyridines, which are popular scaffolds for drug candidates[4][5]. The development of novel Protein Kinase C theta (PKCθ) inhibitors has utilized related 3-substituted-2,6-difluoropyridines, highlighting the importance of this substitution pattern in kinase inhibitor design[4][5].
Safety and Handling
(2,6-Dichloropyridin-3-yl)methanol is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(2,6-Dichloropyridin-3-yl)methanol is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis, distinct physicochemical properties, and predictable reactivity make it an attractive starting material for the construction of complex, biologically active molecules. The ability to selectively functionalize both the dichloropyridine ring and the hydroxymethyl group provides chemists with a powerful tool for the rapid generation of diverse chemical entities for screening and lead optimization. This technical guide serves as a comprehensive resource for researchers looking to harness the full potential of this important chemical intermediate.
References
-
Biosynce. (n.d.). (2,6-Dichloropyridin-3-yl)methanol CAS 55304-90-0. Retrieved from [Link]
-
PubMed. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]
Sources
- 1. (4-Amino-2,6-dichloropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

